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Compound of Interest

Compound Name: (Rac)-Tovinontrine

Cat. No.: B15578453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Rac)-Tovinontrine, also known as IMR-687, is a racemic mixture containing the active S,S-

enantiomer, Tovinontrine. It is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).

The inhibition of PDE9 leads to an increase in cyclic guanosine monophosphate (cGMP) levels,

which plays a crucial role in various physiological processes. Initially investigated for the

treatment of sickle cell disease and beta-thalassemia, Tovinontrine has also been explored for

its potential in treating heart failure with preserved ejection fraction (HFpEF). This technical

guide provides a detailed overview of the synthesis and purification methods for (Rac)-
Tovinontrine, based on publicly available patent literature.

Chemical Structure and Properties
Property Value

IUPAC Name

6-((3S,4S)-4-methyl-1-(pyrimidin-2-

ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-

4-yl)imidazo[1,5-a]pyrazin-8(7H)-one

Molecular Formula C₂₁H₂₆N₆O₂

Molecular Weight 394.47 g/mol

CAS Number 2062661-53-2 (for Tovinontrine)
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Synthesis of (Rac)-Tovinontrine
The synthesis of (Rac)-Tovinontrine can be accomplished through a multi-step process. The

following experimental protocol is a composite of procedures outlined in patent literature.
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Caption: General Synthetic Strategy for (Rac)-Tovinontrine.

Experimental Protocols
Step 1: Synthesis of Intermediate 1 (Pyrrolidine Derivative)

Reaction: Reductive amination of a suitable pyrrolidine precursor with 2-

pyrimidinecarboxaldehyde.

Detailed Protocol:

Dissolve the pyrrolidine precursor (1.0 eq) in a suitable solvent such as dichloromethane

(DCM) or dichloroethane (DCE).

Add 2-pyrimidinecarboxaldehyde (1.1 eq).

Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq),

portion-wise at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15578453?utm_src=pdf-body
https://www.benchchem.com/product/b15578453?utm_src=pdf-body
https://www.benchchem.com/product/b15578453?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃).

Extract the aqueous layer with DCM (3 x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude Intermediate 1.

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Intermediate 2 (Imidazopyrazinone Core)

Reaction: Cyclization of an appropriate aminoimidazole derivative with a suitable reagent to

form the pyrazinone ring.

Detailed Protocol:

Dissolve the aminoimidazole precursor (1.0 eq) in a high-boiling point solvent like

dimethylformamide (DMF) or dioxane.

Add a suitable cyclizing agent, for instance, a halo-acetyl halide or a related derivative (1.2

eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

Heat the reaction mixture to 80-120 °C for 4-12 hours. Monitor the reaction by TLC or LC-

MS.

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain

the crude Intermediate 2.

Further purification can be achieved by recrystallization or column chromatography.

Step 3: Coupling of Intermediate 1 and Intermediate 2 to form (Rac)-Tovinontrine

Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination)

between the halogenated Intermediate 2 and the secondary amine of Intermediate 1.
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Detailed Protocol:

To a reaction vessel, add the halogenated Intermediate 2 (1.0 eq), Intermediate 1 (1.2 eq),

a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a suitable ligand like Xantphos (0.1

eq).

Add a base, for example, cesium carbonate (Cs₂CO₃) (2.0 eq).

Add a dry, degassed solvent such as toluene or dioxane.

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-110 °C

for 12-24 hours. Monitor the reaction progress by LC-MS.

Upon completion, cool the reaction to room temperature and filter through a pad of celite

to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to get the crude

(Rac)-Tovinontrine.

Purification of (Rac)-Tovinontrine
Purification of the final compound is crucial to obtain a product with high purity suitable for

research and development. A combination of chromatographic and crystallization techniques is

typically employed.

Purification Workflow
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Caption: General Purification Workflow for (Rac)-Tovinontrine.

Experimental Protocols
1. Column Chromatography

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM), typically starting

from 1% methanol and gradually increasing to 5-10% methanol. The exact gradient may

need to be optimized based on TLC analysis of the crude product.
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Procedure:

Prepare a column with silica gel slurried in the initial eluent.

Adsorb the crude (Rac)-Tovinontrine onto a small amount of silica gel and load it onto the

column.

Elute the column with the gradient mobile phase, collecting fractions.

Monitor the fractions by TLC or LC-MS to identify those containing the pure product.

Combine the pure fractions and concentrate under reduced pressure.

2. Recrystallization

Solvent System: A mixture of a good solvent and a poor solvent is often effective. For

compounds like Tovinontrine, a system such as methanol/diethyl ether or ethanol/hexane

could be explored.

Procedure:

Dissolve the product from the chromatography step in a minimal amount of the hot "good"

solvent (e.g., methanol).

Slowly add the "poor" solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath

or refrigerator to promote crystallization.

Collect the crystals by filtration.

Wash the crystals with a small amount of the cold "poor" solvent.

Dry the crystals under vacuum to obtain high-purity (Rac)-Tovinontrine.

Data Presentation
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Step
Intermediate/P
roduct

Method Yield (%)
Purity (%)
(Method)

1 Intermediate 1
Reductive

Amination
70-85 >95 (¹H NMR)

2 Intermediate 2 Cyclization 60-75 >95 (LC-MS)

3
Crude (Rac)-

Tovinontrine

Pd-catalyzed

Coupling
50-65 ~80-90 (LC-MS)

4
Purified (Rac)-

Tovinontrine

Column

Chromatography
80-90 (recovery) >98 (HPLC)

5
Crystalline (Rac)-

Tovinontrine
Recrystallization 70-85 (recovery) >99.5 (HPLC)

Note: The yields and purities are representative and may vary depending on the specific

reaction conditions and scale.

Signaling Pathway of Tovinontrine
Tovinontrine acts by inhibiting PDE9, which in turn increases the levels of cGMP. This has

downstream effects on various cellular processes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Intracellular

Guanylate Cyclase

GTP

cGMP

 GC activation 

5'-GMP

 Degradation 

Downstream Effects
(e.g., Protein Kinase G activation)

PDE9

 Catalyzes 

(Rac)-Tovinontrine

 Inhibits 

Click to download full resolution via product page

Caption: Mechanism of Action of (Rac)-Tovinontrine.

Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of

(Rac)-Tovinontrine, tailored for a scientific audience. The detailed protocols and workflows are

intended to serve as a valuable resource for researchers and professionals in the field of drug

development and medicinal chemistry. The successful synthesis and purification of this potent

PDE9 inhibitor are critical steps for its further investigation and potential therapeutic

applications.

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Purification of (Rac)-Tovinontrine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578453#rac-tovinontrine-synthesis-and-
purification-methods]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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